molecular formula C6H12O4S B13501210 Methanesulfonylmethyl 2-methylpropanoate

Methanesulfonylmethyl 2-methylpropanoate

Cat. No.: B13501210
M. Wt: 180.22 g/mol
InChI Key: GJQWTFSRWKQFEO-UHFFFAOYSA-N
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Description

Methanesulfonylmethyl 2-methylpropanoate is an organic compound with the molecular formula C6H12O4S It is a member of the ester family, characterized by the presence of a methanesulfonyl group attached to a methyl 2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonyl chloride with 2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Methanesulfonic acid.

    Reduction: 2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the interaction of its methanesulfonyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes or other proteins. The ester group can also undergo hydrolysis, releasing the active methanesulfonyl moiety.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonylmethyl acetate
  • Methanesulfonylmethyl butanoate
  • Methanesulfonylmethyl hexanoate

Uniqueness

Methanesulfonylmethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other methanesulfonyl esters. Its branched alkyl chain provides steric hindrance, influencing its interaction with nucleophiles and other reagents.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

methylsulfonylmethyl 2-methylpropanoate

InChI

InChI=1S/C6H12O4S/c1-5(2)6(7)10-4-11(3,8)9/h5H,4H2,1-3H3

InChI Key

GJQWTFSRWKQFEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCS(=O)(=O)C

Origin of Product

United States

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